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Compound of Interest

Compound Name: VTX-27

cat. No.: B15541451

This guide provides a comprehensive overview of the chemical structure, properties, and
mechanism of action of VTX-27, a potent and selective inhibitor of protein kinase C 6 (PKCB). It
is intended for researchers, scientists, and professionals involved in drug development and
immunology.

Chemical Structure and Properties

VTX-27, with the IUPAC name (aR,2S)-4-[3-chloro-5-fluoro-6-(1H-pyrazolo[3,4-b]pyridin-3-
yl)-2-pyridinyl]-a-methyl-a-(1-methylethyl)-2-piperazinemethanol, is a small molecule inhibitor.
[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Formula

Identifier Value

(aR,2S)-4-[3-chloro-5-fluoro-6-(1H-pyrazolo[3,4-
IUPAC Name b]pyridin-3-yl)-2-pyridinyl]-a-methyl-a-(1-
methylethyl)-2-piperazinemethanol[1]

CAS Number 1321924-70-2[1][2][3]
Molecular Formula C20H24CIFN6O[1][2][3]
CC(C)C(C)
SMILES (C1CN(CCN1)C2=C(C=C(C(=N2)C3=C4C=CC=

NC4=NN3)F)C)O[2]

InChl Key HXWARSZQGAFXJIM-UHFFFAOY SA-N[4]
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Table 2: Physicochemical Properties

Property Value Source
Molecular Weight 418.90 g/mol [21[31[41[5]
Exact Mass 418.1684153 Da [4]
XLogP3-AA 2.9 [4]
Hydrogen Bond Donor Count 3 [4]
Hydrogen Bond Acceptor

C:;untg p ! )
Rotatable Bond Count 4 [4]
Topological Polar Surface Area 90 A2 [4]
Solubility DMSO: = 60 mg/mL [3]
Ethanol: 5 mg/mL [2][5]

Water: Insoluble [2][5]

Pharmacological Properties

VTX-27 is a highly potent and selective inhibitor of PKC8, a key enzyme in the T-cell receptor
(TCR) signaling pathway. Its inhibitory activity and pharmacokinetic profile are detailed below.

Table 3: Pharmacological and Pharmacokinetic Data
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Parameter Value Species
Target Protein Kinase C 6 (PKCB8)

Ki (PKCB) 0.08 nM

Ki (PKC3) 16 nM

Selectivity >1000-fold vs. classical PKC

isoforms

>10000-fold vs. atypical PKC

isoforms o)

ICso (IL-2 release) 11 nM Human PBMCs[7]
Clearance 7 mL/min/kg Mouse[3]

Half-life (t2) 4.7 hours Mouse[3]

Oral Bioavailability 65% Mouse[3]

Mechanism of Action and Signaling Pathway

VTX-27 exerts its therapeutic effect by inhibiting PKC6, which plays a crucial role in T-cell

activation. Upon T-cell receptor (TCR) and CD28 co-stimulation, PKCB is recruited to the

immunological synapse. There, it activates downstream signaling cascades that lead to the

activation of transcription factors such as NF-kB, AP-1, and NFAT. These transcription factors

are essential for T-cell proliferation, differentiation, and the production of pro-inflammatory
cytokines like Interleukin-2 (IL-2). By inhibiting PKCO, VTX-27 effectively blocks these
downstream events, thereby suppressing T-cell mediated immune responses. This makes

PKCB8 an attractive therapeutic target for autoimmune and inflammatory diseases.

Below is a diagram illustrating the PKCB signaling pathway and the point of inhibition by VTX-

27.
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PKCB8 Signaling Pathway and VTX-27 Inhibition.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize VTX-
27. For specific concentrations and incubation times, it is recommended to consult the primary

literature.

Determination of PKCO Kinase Inhibitory Activity (Ki)

A common method for determining the inhibitory constant (Ki) is a biochemical kinase assay.
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Prepare Reagents:
- PKC6 enzyme
- Substrate (e.g., myelin basic protein)
- ATP ([y-2P]ATP)
- VTX-27 serial dilutions

l

Set up kinase reaction in microplate:
- Add enzyme, substrate, and VTX-27

[ Initiate reaction by adding ATP ]
Incubate at 30°C

Stop reaction by spotting onto
phosphocellulose paper
Wash paper to remove

unincorporated ATP

l

Measure incorporated radioactivity
(scintillation counting)

l

Data Analysis:
- Plot % inhibition vs. [VTX-27]
- Calculate ICso

Calculate Ki using the
Cheng-Prusoff equation

Click to download full resolution via product page

Workflow for Determining PKCBO Kinase Inhibitory Activity.
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Protocol:

Reagent Preparation: Prepare solutions of recombinant human PKCB#, a suitable substrate
(e.g., myelin basic protein), and ATP (spiked with [y-32P]ATP). Prepare serial dilutions of
VTX-27 in DMSO.

Reaction Setup: In a microplate, combine the PKCB enzyme, the substrate, and varying
concentrations of VTX-27. Include a vehicle control (DMSO) and a positive control (a known
PKCB8 inhibitor).

Reaction Initiation: Start the kinase reaction by adding the ATP solution.
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

Reaction Termination: Stop the reaction by spotting the mixture onto P81 phosphocellulose
paper.

Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove
unincorporated [y-32P]ATP.

Measurement: Measure the amount of incorporated 32P into the substrate using a scintillation
counter.

Data Analysis: Calculate the percentage of inhibition for each VTX-27 concentration relative
to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor
concentration to determine the ICso value.

Ki Calculation: Calculate the Ki value from the 1Cso using the Cheng-Prusoff equation, which
also takes into account the ATP concentration used in the assay.

In Vivo Efficacy in a Mouse Model of T-Cell Activation

The in vivo efficacy of VTX-27 can be assessed by its ability to inhibit staphylococcal

enterotoxin B (SEB)-induced IL-2 production in mice.

Protocol:
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o Animal Acclimatization: Acclimatize mice to the laboratory conditions for a specified period
before the experiment.

e VTX-27 Administration: Prepare a formulation of VTX-27 for oral administration (e.g., in a
vehicle like 0.5% methylcellulose). Administer VTX-27 orally to different groups of mice at
various doses (e.g., 6.25, 12.5, 25, and 50 mg/kg). Include a vehicle control group.

o T-Cell Activation: At a specified time after VTX-27 administration (e.g., 1 hour), challenge the
mice with an intraperitoneal injection of SEB to induce T-cell activation and IL-2 production.

» Blood Collection: At the peak of the expected IL-2 response (e.g., 2 hours post-SEB
challenge), collect blood samples from the mice.

o Plasma Preparation: Process the blood samples to obtain plasma.

e |L-2 Measurement: Measure the concentration of IL-2 in the plasma samples using a specific
ELISA kit.

» Data Analysis: Compare the plasma IL-2 levels in the VTX-27-treated groups to the vehicle
control group. Calculate the percentage of inhibition of IL-2 production for each dose and
determine the dose-response relationship.

Synthesis

The chemical synthesis of VTX-27 involves a multi-step process. A plausible synthetic route,
based on the synthesis of similar pyrazolo[3,4-b]pyridine derivatives, is outlined below. The
synthesis would likely start from a substituted pyrazole and a substituted pyridine, which are
then coupled and further modified to introduce the piperazine methanol side chain.

Starting Materials:
- Substituted Pyrazole
- Substituted Pyridine

Coupling Reaction Functional Group Addition of Final Modification and
(e.g., Suzuki or Stille coupling) Interconversion Chiral Piperazine Moiety Deprotection

Click to download full resolution via product page

Generalized Synthetic Scheme for VTX-27.
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Disclaimer: This guide is for informational and research purposes only and is not intended as a
substitute for professional scientific guidance. The experimental protocols are generalized and
may require optimization for specific laboratory conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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